molecular formula C23H24N2O6 B12172543 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B12172543
M. Wt: 424.4 g/mol
InChI Key: OWOIFZSKQWPQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a synthetic chemical compound recognized in research as a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2 [Source] . PARP enzymes play a critical role in the detection and repair of DNA single-strand breaks through the base excision repair pathway [Source] . By inhibiting PARP activity, this compound traps the PARP enzyme on damaged DNA and prevents the completion of the repair process, leading to the stalling and collapse of DNA replication forks. This results in the accumulation of double-strand breaks, which are highly cytotoxic [Source] . The primary research value of this PARP inhibitor lies in its application in the study of synthetic lethality, especially in cancer cells with pre-existing deficiencies in DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations [Source] . Researchers utilize this tool compound to investigate the molecular mechanisms of DNA damage response (DDR), to model and understand the acquisition of resistance to PARP inhibition, and to explore potential combination therapies with other DNA-damaging agents like chemotherapeutics or radiation in preclinical studies [Source] . Its use is thus pivotal for advancing the fundamental understanding of cell survival and death in the context of genomic instability.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C23H24N2O6/c1-4-25-12-16(22(26)15-10-20-21(11-17(15)25)31-13-30-20)23(27)24-8-7-14-5-6-18(28-2)19(9-14)29-3/h5-6,9-12H,4,7-8,13H2,1-3H3,(H,24,27)

InChI Key

OWOIFZSKQWPQLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate dihydroxybenzene derivatives.

    Functional Group Modifications: The ethyl and carboxamide groups are introduced through alkylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide exhibits notable biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer agents highlights its potential as a lead compound in cancer therapy .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
  • Enzyme Inhibition : There is ongoing research into the compound's ability to inhibit specific enzymes linked to various disease processes. For example, studies are exploring its effects on glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have documented the applications of this compound in various fields:

  • Cancer Research : A study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. Results indicated significant cytotoxicity and induction of apoptosis in treated cells .
  • Antimicrobial Activity : Research assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated potent activity against specific strains, suggesting potential for development as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several quinoline and cinnoline derivatives. Below is a comparative analysis based on molecular properties, biological activity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Primary Biological Activity Solubility Profile
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide Quinoline 5-ethyl, 8-oxo, 7-carboxamide (dimethoxyphenyl) ~480 (estimated) Putative RyR1 inhibition Likely lipophilic (predicted)
Oxolinic acid (5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid) Quinoline 5-ethyl, 8-oxo, 7-carboxylic acid 262.22 DNA gyrase inhibition (antibacterial) Slightly soluble in DMF; insoluble in water
Cinoxacin (5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]cinnoline-7-carboxylic acid) Cinnoline 5-ethyl, 8-oxo, 7-carboxylic acid 262.22 DNA gyrase inhibition (antibacterial) Slightly soluble in ethanol; insoluble in water
5-ethyl-N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide Quinoline 5-ethyl, 8-oxo, 7-carboxamide (indole-substituted) 474.5 Undisclosed (likely receptor-targeted) Not reported

Key Findings

Structural Divergence and Activity: The carboxamide group in the target compound replaces the carboxylic acid in oxolinic acid and cinoxacin, altering solubility and target interactions. The 3,4-dimethoxyphenyl side chain may confer selectivity for RyR1 over other isoforms, as seen in related compounds acting as RyR-selective inhibitors .

Antimicrobial vs. RyR Modulation: Oxolinic acid and cinoxacin are quinolone antibiotics targeting bacterial DNA gyrase. Their carboxylic acid group is essential for binding to the enzyme’s Mg²⁺ center . The target compound’s carboxamide and bulky substituents likely shift its mechanism toward eukaryotic targets, such as RyR1, critical in calcium signaling and muscle function .

Synthetic Accessibility: The target compound’s synthesis parallels methods for oxolinic acid precursors (e.g., ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate), with additional steps for amide bond formation .

Solubility and Bioavailability :

  • Oxolinic acid’s poor water solubility limits its clinical use, necessitating prodrug strategies. The target compound’s lipophilic carboxamide may improve oral bioavailability but could require formulation optimization .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a quinoline core structure modified with various functional groups, including an ethyl group and a carboxamide. The presence of a dioxolo ring enhances its complexity. The molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4} with a molecular weight of approximately 372.42 g/mol .

Synthesis

The synthesis of this compound typically involves multiple synthetic steps that may include:

  • Formation of the quinoline core.
  • Introduction of the dioxolo ring.
  • Functionalization with the ethyl and carboxamide groups.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

1. Antimicrobial Activity

  • The compound has been shown to possess antimicrobial properties against various pathogens. Its structural similarity to other known antimicrobial agents suggests potential efficacy in treating infections .

2. Enzyme Inhibition

  • Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes. For instance, it may interact with glycogen synthase kinase 3 (GSK-3), which is implicated in various cancers .

3. Cytotoxicity

  • Evaluations of cytotoxic effects have shown that the compound does not exhibit significant toxicity towards mammalian cells at therapeutic concentrations, making it a promising candidate for further development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparisons with structurally similar compounds reveal insights into how modifications can enhance efficacy:

Compound NameStructural FeaturesNotable Activities
Ethyl 5-Ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylateSimilar quinoline core; ethyl esterAntibacterial properties
Oxolinic AcidContains quinolone structure; carboxylic acidAntibacterial and antifungal
7-HydroxyquinolineHydroxy group on quinoline coreAntimicrobial and antioxidant

These comparisons highlight the unique aspects of this compound and suggest that specific modifications may enhance its biological activity compared to others in its class .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus. The results indicated that certain modifications led to improved minimum inhibitory concentrations (MICs), suggesting enhanced potency against this pathogen .

Case Study 2: GSK-3 Inhibition
In silico studies have identified potential inhibitors targeting GSK-3 pathways associated with cancer progression. Compounds structurally related to this compound demonstrated promising binding affinities in computational models .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide?

A multi-step synthesis is typically employed, starting with the condensation of substituted amines and malonate esters in ethanol under reflux (90°C for 18 hours) to form intermediates like diethyl 2-((benzo[d][1,3]dioxol-5-ylamino)methylene)malonate. Cyclization in diphenylether at 250°C for 10 hours generates the quinoline core. Subsequent alkylation with sodium hydride and n-octyl bromide in DMF at 0°C introduces substituents. Purification via silica gel column chromatography is critical to isolate the final compound .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for resolving the spatial arrangement of the quinoline core and substituents. For example, related quinoline derivatives exhibit bond angles such as C1–N1–C12 = 109.5° and torsion angles like C6–C10–C17–C22 = 53.16°, confirming steric and electronic interactions. Complementary techniques like NMR spectroscopy (e.g., ¹H and ¹³C) validate proton environments and carbon frameworks, with characteristic shifts for methoxy groups (~δ 3.8 ppm) and carbonyl carbons (~δ 180 ppm) .

Q. What are the key physicochemical properties influencing its solubility and stability?

While direct data for this compound is limited, analogs like oxolinic acid (a structurally similar quinoline derivative) show pH-dependent solubility due to ionizable carboxylic groups. Stability is influenced by the electron-withdrawing effects of the 8-oxo group and steric protection from the dioxolo ring. Accelerated stability studies under varying temperatures (25–40°C) and pH (1–9) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Critical parameters include:

  • Temperature control : Cyclization at 250°C in diphenylether ensures complete ring closure but requires inert atmospheres to prevent oxidation .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance reductive steps in nitroarene cyclization, though substrate-specific optimization is needed .
  • Solvent polarity : DMF facilitates alkylation by stabilizing intermediates, but alternatives like THF may reduce side reactions .

Q. What strategies are effective in resolving contradictions between computational and experimental data for this compound?

Discrepancies in predicted vs. observed bioactivity or stability can be addressed by:

  • Docking studies : Validate target binding using crystallographic data from related quinolines (e.g., interactions with DNA gyrase or topoisomerase IV).
  • Advanced spectroscopy : Time-resolved fluorescence or circular dichroism clarifies conformational dynamics in solution vs. solid state .
  • Batch-to-batch analysis : HPLC-MS identifies impurities (e.g., unreacted intermediates) that may skew experimental results .

Q. How do substituents on the quinoline core influence biological activity?

  • 3,4-Dimethoxyphenethyl group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity.
  • 5-Ethyl-8-oxo group : Stabilizes keto-enol tautomerism, enabling hydrogen bonding with bacterial enzymes.
  • Dioxolo ring : Restricts rotational freedom, improving target selectivity. Comparative studies with analogs (e.g., chlorophenyl or methyl substitutions) show 2–3-fold differences in MIC values against Staphylococcus aureus .

Q. What analytical methods are recommended for assessing degradation products under oxidative stress?

  • LC-QTOF-MS : Identifies hydroxylated or demethylated derivatives via exact mass matching.
  • EPR spectroscopy : Detects radical intermediates formed during auto-oxidation of the quinoline ring.
  • Forced degradation protocols : Expose the compound to H₂O₂ (0.1–3%) or UV light (254 nm) to simulate accelerated aging .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • QSAR models : Correlate logP values (1.5–3.5) with bioavailability using descriptors like polar surface area (<90 Ų) and hydrogen bond acceptors (<6).
  • MD simulations : Predict plasma protein binding using albumin or α-1-acid glycoprotein structures.
  • ADMET profiling : Tools like SwissADME estimate hepatic extraction ratios and CYP450 inhibition risks .

Methodological Notes

  • Safety : While no specific GHS hazards are reported for this compound, related quinolines require PPE (gloves, goggles) and fume hoods due to potential irritancy .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 145982579) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.